4-Bromo-2,6-dimethylphenyl acetate
Overview
Description
4-Bromo-2,6-dimethylphenyl acetate is a chemical compound that is part of a broader class of brominated aromatic substances with potential applications in various fields, including materials science and pharmaceuticals. The presence of bromine and acetate groups in the molecule suggests that it may be reactive in electrophilic substitution reactions and could serve as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate involves the reaction of triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane . Another study describes the polymerization of 4-bromo-2,6-dimethylphenol, which could be a precursor or related compound to 4-Bromo-2,6-dimethylphenyl acetate, in the presence of different comonomers to produce poly(2,6-dimethyl-1,4-phenylene oxide) with varying molecular weights . These studies highlight the reactivity of brominated dimethylphenol derivatives in coupling and polymerization reactions, which could be relevant for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate.
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dimethylphenyl acetate would consist of a bromine atom attached to the benzene ring, which is further substituted with two methyl groups and an acetoxy group. The presence of these substituents can influence the reactivity and physical properties of the molecule. The structure of related compounds has been characterized using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
Brominated aromatic compounds like 4-Bromo-2,6-dimethylphenyl acetate can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The bromine atom makes the compound susceptible to nucleophilic attack, which can lead to further functionalization. For example, the bromination of 2,4-dimethylphenol leads to a series of brominated products, indicating the potential for complex reaction pathways . Additionally, the bromodeacylation of aryl acetates has been observed, which could be relevant to the behavior of 4-Bromo-2,6-dimethylphenyl acetate under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,6-dimethylphenyl acetate would be influenced by its molecular structure. The presence of the bromine atom is likely to increase the molecular weight and density compared to non-brominated analogs. The acetate group could confer some degree of solubility in organic solvents. While specific studies on the physical properties of 4-Bromo-2,6-dimethylphenyl acetate are not provided, related compounds have been characterized by NMR, GPC, and osmometry, suggesting that these techniques could be applied to determine the properties of 4-Bromo-2,6-dimethylphenyl acetate as well .
Scientific Research Applications
Chemical Reactions and Synthesis
4-Bromo-2,6-dimethylphenyl acetate is involved in various chemical reactions and synthetic processes. For instance, it undergoes bromination reactions, yielding specific bromo derivatives. Mare and Hannan (1970) observed that brominations of some 2,6-dialkylphenyl acetates give 4-bromo-2,6-dialkylphenyl acetates along with corresponding phenols (Mare & Hannan, 1970). Additionally, Percec and Wang (1990) described the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) via phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol (Percec & Wang, 1990).
Metabolism Studies
Although different in structure, studies on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, provide insights into potential metabolic pathways. Kanamori et al. (2002) identified various metabolites in rats, suggesting multiple metabolic pathways including deamination and reduction processes (Kanamori et al., 2002).
Polymerization Processes
The compound has applications in polymer chemistry. Wang and Percec (1991) investigated phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of terminating comonomers, contributing to the synthesis of polymers with specific molecular weights (Wang & Percec, 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQEWQSYPPLOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429298 | |
Record name | 4-bromo-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylphenyl acetate | |
CAS RN |
60041-68-1 | |
Record name | 4-bromo-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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